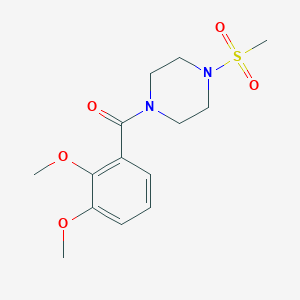![molecular formula C25H26N2O3 B248470 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research in recent years. It is a synthetic compound that belongs to the class of piperazine derivatives and has been found to have potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone is not fully understood. However, it is believed to act through the modulation of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. It has also been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects:
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects in various behavioral tests. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone in lab experiments is its potential as a multifunctional compound. It has been found to have various pharmacological effects, which makes it a versatile compound for studying various physiological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone. One of the potential areas of research is the development of more potent and selective derivatives of this compound. Another area of research is the investigation of its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the potential of this compound as an analgesic and anti-inflammatory agent warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone involves the reaction of 1-(3-phenoxyphenyl)methylpiperazine with ethyl chloroacetate in the presence of potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The yield of the product is around 60-70%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential as an antidepressant and anxiolytic agent. In addition, it has shown promising results in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone |
|---|---|
Formule moléculaire |
C25H26N2O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H26N2O3/c28-25(20-29-22-9-3-1-4-10-22)27-16-14-26(15-17-27)19-21-8-7-13-24(18-21)30-23-11-5-2-6-12-23/h1-13,18H,14-17,19-20H2 |
Clé InChI |
VMMWWFGDCYWZJX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B248387.png)
![[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B248389.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)


![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)

![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)